molecular formula C11H18O B8583614 4-methylidene-3-pent-4-enyloxane

4-methylidene-3-pent-4-enyloxane

Cat. No.: B8583614
M. Wt: 166.26 g/mol
InChI Key: QLCIBCVSDCUMFW-UHFFFAOYSA-N
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Description

4-methylidene-3-pent-4-enyloxane is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a methylidene group and a pent-4-en-1-yl group. It is used in various fields, including organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylidene-3-pent-4-enyloxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-methylidene-3-pent-4-enyloxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-methylidene-3-pent-4-enyloxane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methylidene-3-pent-4-enyloxane involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylidene-4-(pent-4-en-1-yl)tetrahydro-2H-pyran
  • 4-aminomethyl tetrahydropyran

Comparison

4-methylidene-3-pent-4-enyloxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methylidene-3-pent-4-enyloxane

InChI

InChI=1S/C11H18O/c1-3-4-5-6-11-9-12-8-7-10(11)2/h3,11H,1-2,4-9H2

InChI Key

QLCIBCVSDCUMFW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1COCCC1=C

Origin of Product

United States

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